Rac-(1r,2r)-3-amino-2-methoxycyclobutan-1-ol hydrochloride
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Overview
Description
Rac-(1r,2r)-3-amino-2-methoxycyclobutan-1-ol hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring, an amino group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,2r)-3-amino-2-methoxycyclobutan-1-ol hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods require specific reaction conditions, such as the use of solvents like dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediates, purification, and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,2r)-3-amino-2-methoxycyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized cyclobutane compounds .
Scientific Research Applications
Rac-(1r,2r)-3-amino-2-methoxycyclobutan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rac-(1r,2r)-3-amino-2-methoxycyclobutan-1-ol hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- Rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride
- Rac-(1R,2R)-2-methoxycyclopropan-1-amine hydrochloride
Uniqueness
Rac-(1r,2r)-3-amino-2-methoxycyclobutan-1-ol hydrochloride is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable .
Properties
IUPAC Name |
(1R,2R)-3-amino-2-methoxycyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-8-5-3(6)2-4(5)7;/h3-5,7H,2,6H2,1H3;1H/t3?,4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAWBXSGIVFXKO-LCHHAKPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC1O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](CC1N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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